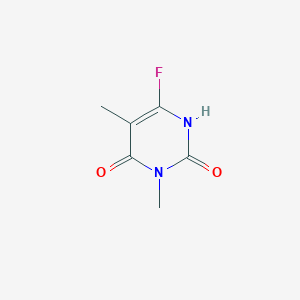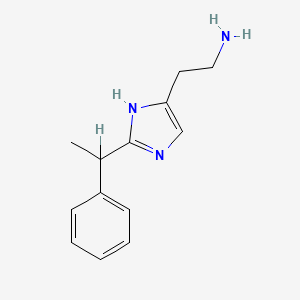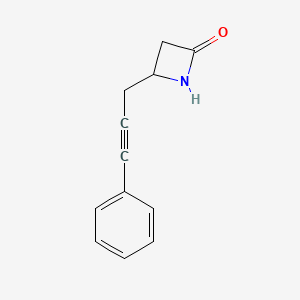
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one is a compound that belongs to the class of azetidin-2-ones, which are four-membered lactam structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one typically involves the reaction of 3-Phenyl-2-propyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: ZnBr2 and Oxone in acetonitrile and water.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Spirocyclic compounds.
Reduction: Saturated azetidin-2-one derivatives.
Substitution: Various substituted azetidin-2-one derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one involves targeting specific enzymes or proteins within cells. For instance, it has been shown to target tubulin, a protein involved in cell division, thereby inhibiting the proliferation of cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one .
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one .
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one .
Uniqueness
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one is unique due to its specific structural features, such as the presence of a phenylpropynyl group, which imparts distinct chemical reactivity and biological activity compared to other azetidin-2-one derivatives .
Properties
CAS No. |
113479-88-2 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(3-phenylprop-2-ynyl)azetidin-2-one |
InChI |
InChI=1S/C12H11NO/c14-12-9-11(13-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,8-9H2,(H,13,14) |
InChI Key |
PPPNRFBGZIVOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)

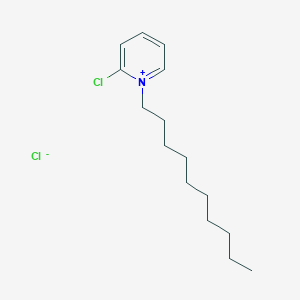

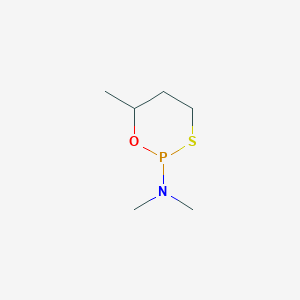
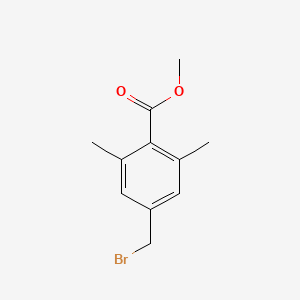
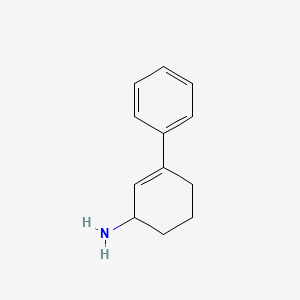
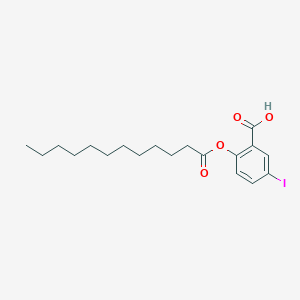

![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
